molecular formula C22H20FN7O B2805240 (3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-47-8

(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2805240
CAS No.: 920178-47-8
M. Wt: 417.448
InChI Key: RZQBBIUOLAGMHB-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN7O and its molecular weight is 417.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonist Activity

  • The synthesis of derivatives that show potential as 5-HT2 antagonists, which are significant in the context of neurological and psychiatric disorders, has been explored. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds demonstrated potent 5-HT2 antagonist activity, which could be leveraged in designing treatments for conditions mediated by this receptor (Watanabe et al., 1992).

Antimicrobial and Antibacterial Properties

  • The development of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and their evaluation for antibacterial activity against various human pathogenic bacteria has been reported. Certain compounds within this series showed significant inhibition of bacterial growth, marking them as potential candidates for further drug development against bacterial infections (Nagaraj et al., 2018).

Anticonvulsant and Analgesic Effects

  • Novel triazolopyrimidine and triazinylpiperazine derivatives have been synthesized and evaluated for their anticonvulsant and analgesic activities. These compounds' design is based on their ability to modulate neurological pathways, demonstrating the potential for new therapeutic agents in treating pain and seizure disorders. The specific mechanism of action, including sodium channel blocking, contributes to their anticonvulsant properties, suggesting their utility in neurological research and treatment (Malik & Khan, 2014).

Anticancer Agents

  • Research into the synthesis of new 3-heteroarylindoles with potential anticancer activities has been conducted, highlighting the versatility of triazolo and pyrimidine derivatives in targeting cancer cells. This work exemplifies the ongoing effort to identify novel compounds with selective toxicity towards cancer cells, offering a pathway for the development of new cancer therapies (Abdelhamid et al., 2016).

Properties

IUPAC Name

(3-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQBBIUOLAGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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